Chasmanine
Overview
Description
Chasmanine is an alkaloid isolated from the roots of Aconitum crassicaule . It contains four methoxyl and two hydroxyl groups as well as an imino-ethyl .
Synthesis Analysis
The total synthesis of Chasmanine has been reported in several studies . The synthesis process is stereo- and regiospecific, and it involves a series of chemical reactions, including the addition of benzyl vinyl ether to an o-quinone intermediate .
Molecular Structure Analysis
The molecular structure of Chasmanine is C25H41NO6 . The structure was confirmed by spectral analysis utilizing UV, IR, MS, and NMR .
Chemical Reactions Analysis
Chasmanine undergoes the usual pyrolytic reaction and the unsaturated product, pyrochasmanine, gives rise to an acid-catalyzed allylic rearrangement product, isopyrochasmanine .
Physical And Chemical Properties Analysis
Chasmanine has a molecular weight of 451.60 and a formula of C25H41NO6 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 552.9±50.0 °C at 760 mmHg, and vapour pressure of 0.0±3.4 mmHg at 25°C .
Scientific Research Applications
Structural Analysis and Chemical Properties :
- Chasmanine, with the formula C25H41O6N, contains four methoxyl and two hydroxyl groups along with an imino-ethyl group. It undergoes pyrolytic reactions forming pyrochasmanine and other compounds through acid-catalyzed allylic rearrangement. These reactions help establish the structural and chemical characteristics of chasmanine (Achmatowicz et al., 1965).
- X-ray crystallography corrected earlier assumptions about chasmanine's structure, particularly concerning the placement of methoxy-groups. This clarification plays a crucial role in understanding chasmanine's chemical behavior (Pelletier et al., 1976).
Synthetic Pathways :
- The development of synthetic routes for chasmanine has been a significant focus. A method involving benzyl vinyl ether and an o-quinone intermediate offers a more efficient synthesis approach, reducing the steps required compared to previous methods (Wiesner et al., 1978).
- Another synthesis route highlighted involves a photochemical method for constructing the C,D ring system of chasmanine. This process avoids certain equilibration steps and may be applicable to the full chasmanine system (Wiesner et al., 1977).
Biomimetic Conversions :
- Chasmanine has been used in biomimetic conversions from aconitine-type C19-diterpenoid alkaloids to corresponding alkaloids of lactone-type. This conversion showcases chasmanine's potential as a precursor in the synthesis of various alkaloid derivatives (Zhu et al., 2012).
Insecticidal Properties :
- Chasmanine has demonstrated significant feeding deterrence against the red flour beetle, Tribolium castaneum. This finding suggests potential applications of chasmanine in pest control and agricultural protection (Liu et al., 2011).
Safety And Hazards
properties
IUPAC Name |
11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBODJJZRZFZBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964898 | |
Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toroko base II | |
CAS RN |
5066-78-4 | |
Record name | Chasmanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,14-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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